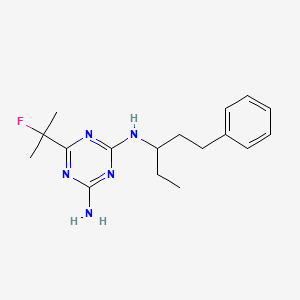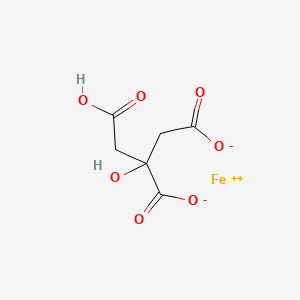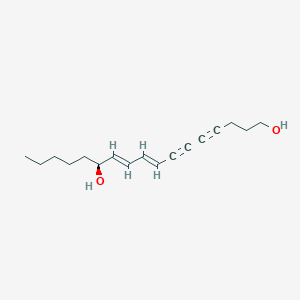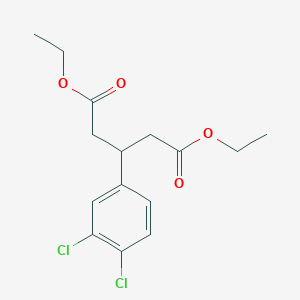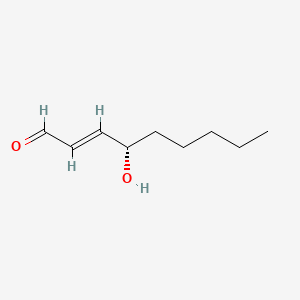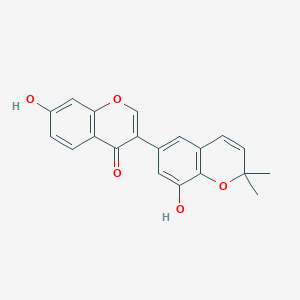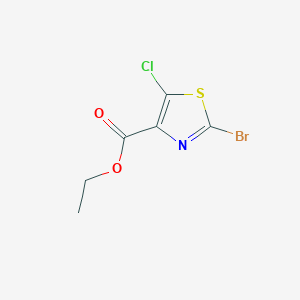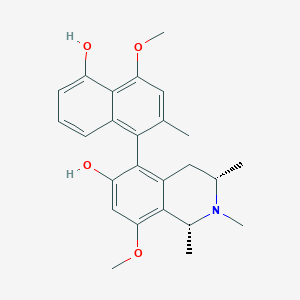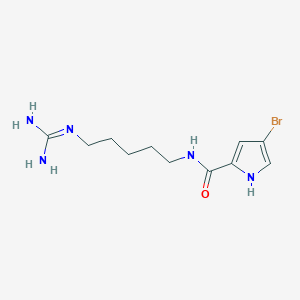
Chivosazole B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chivosazole B is a glycoside.
Applications De Recherche Scientifique
Actin Cytoskeleton Disruption
Chivosazoles, including Chivosazole B, are known for their high antiproliferative activity against various mammalian cell lines, including human cancer cells. They cause a delay in the G2/M phase of the cell cycle, often resulting in cells with two nuclei. Chivosazoles have been found to disrupt the actin cytoskeleton in treated cells, leading to the breakdown of F-actin. This makes Chivosazoles valuable tools for investigating issues related to the actin cytoskeleton, with a mode of action distinct from other microfilament-disrupting compounds like rhizopodin and cytochalasin D (Diestel et al., 2009).
Biosynthetic Gene Cluster Analysis
The biosynthetic gene cluster for Chivosazole has been identified and analyzed in the myxobacterial model strain Sorangium cellulosum So ce56. This cluster spans 92 kbp on the chromosome and contains genes crucial for Chivosazole synthesis. The identification of this gene cluster has provided insights into the molecular mechanisms underlying the production of Chivosazole and its variants, including Chivosazole B (Perlova et al., 2006).
Synthesis and Structural Confirmation
The first synthesis of Chivosazole F, closely related to Chivosazole B, has been successfully achieved. This synthesis process features innovative approaches like intramolecular Stille coupling, which helps circumvent issues associated with isomerization. This synthesis has also confirmed the structure of Chivosazole, which was previously based only on NMR/computational methods and genetic analysis (Brodmann et al., 2010).
Interaction with Cellular Actin
Chivosazole F directly interacts with actin, eliciting cell responses similar to Latrunculin A but distinct from Chondramide. This interaction significantly impacts cell function, as Chivosazole F interferes with the actin cytoskeleton. The study of Chivosazole's interaction with actin provides insights into its mechanism of action and potential applications in cellular biology (Filipuzzi et al., 2017).
Modulation of Protein-Protein Interactions
Chivosazole A, a variant of Chivosazole, modulates protein-protein interactions of actin, crucial for cellular processes. It not only inhibits nucleation, polymerization, and severing of F-actin filaments but also selectively modulates the binding of actin-binding proteins (ABPs) to G-actin. This unique property of Chivosazole A suggests that Chivosazole B and related compounds could potentially be developed to target specific actin functions (Wang et al., 2019).
Propriétés
Nom du produit |
Chivosazole B |
|---|---|
Formule moléculaire |
C48H69NO12 |
Poids moléculaire |
852.1 g/mol |
Nom IUPAC |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C48H69NO12/c1-30-20-14-10-13-17-25-42(54)61-44(34(5)39(52)27-33(4)50)31(2)21-15-11-12-16-23-38(51)28-40(53)35(6)47-49-37(29-58-47)22-18-19-24-41(32(3)26-30)60-48-46(57-9)45(56-8)43(55)36(7)59-48/h10-26,29,31-36,38-41,43-46,48,50-53,55H,27-28H2,1-9H3/b12-11+,13-10+,20-14-,21-15-,22-18+,23-16+,24-19-,25-17-,30-26+/t31?,32?,33?,34?,35?,36-,38?,39?,40?,41?,43-,44?,45+,46-,48+/m1/s1 |
Clé InChI |
FWDYAUGDLMQNBQ-XZXGPIRGSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)OC)OC)O |
SMILES canonique |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)OC)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
